3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
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Overview
Description
3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C13H10FN3O It features a pyrazole ring substituted with a 4-fluorophenyl group and a formyl group, as well as a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the 4-fluorophenyl group and the formyl group. The final step involves the addition of the propanenitrile chain.
Formation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Introduction of 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Addition of Propanenitrile Chain: The final step can be achieved through a nucleophilic substitution reaction where a suitable nitrile precursor reacts with the formylated pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)
Major Products
Oxidation: 3-[3-(4-carboxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Reduction: 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- 3-[3-(4-methylphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Uniqueness
3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFPUKYEUGZSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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